molecular formula C17H25NO3 B14478762 3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol CAS No. 65620-14-6

3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol

Cat. No.: B14478762
CAS No.: 65620-14-6
M. Wt: 291.4 g/mol
InChI Key: XWCGVLITHHOTAL-UHFFFAOYSA-N
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Description

3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol is a complex organic compound characterized by its unique spiro structure. This compound features a phenol group attached to a spirocyclic system containing a dimethylamino group and a dioxaspiro moiety. The spiro structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[9-(Dimethylamino)-1,5-dioxaspiro[55]undecan-9-yl]phenol typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenol derivatives.

Scientific Research Applications

3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in π-π interactions, while the dimethylamino group can engage in electrostatic interactions. These interactions influence the compound’s binding affinity and specificity for various targets, modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol stands out due to the presence of the phenol and dimethylamino groups. These functional groups confer unique chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

CAS No.

65620-14-6

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

3-[9-(dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol

InChI

InChI=1S/C17H25NO3/c1-18(2)16(14-5-3-6-15(19)13-14)7-9-17(10-8-16)20-11-4-12-21-17/h3,5-6,13,19H,4,7-12H2,1-2H3

InChI Key

XWCGVLITHHOTAL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCC2(CC1)OCCCO2)C3=CC(=CC=C3)O

Origin of Product

United States

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